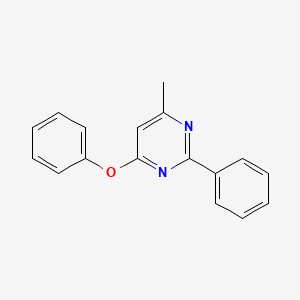
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide, also known as MDMA, is a synthetic drug that is commonly referred to as ecstasy. MDMA is a psychoactive drug that is known for its ability to induce feelings of euphoria, empathy, and heightened sensory perception. MDMA is a popular recreational drug that is often used in social settings, but it also has potential therapeutic applications.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased empathy. This compound also has a number of physiological effects, including an increase in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. This compound increases the release of serotonin, dopamine, and norepinephrine in the brain, which leads to a feeling of euphoria and increased empathy. This compound also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in certain individuals, especially those with pre-existing medical conditions.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. This compound is a potent psychoactive drug that can be used to induce a range of effects in experimental subjects. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its potential to cause harm to experimental subjects.
未来方向
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide. One area of research is the potential therapeutic applications of this compound. This compound has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD), and there is ongoing research into its potential use in the treatment of other psychiatric disorders. Another area of research is the development of safer and more effective methods for synthesizing this compound. There is also ongoing research into the long-term effects of this compound use on the brain and body.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis of this compound involves the use of safrole, which is a precursor chemical that is derived from the sassafras tree. Safrole is converted into isosafrole, which is then converted into MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then converted into this compound through a reductive amination reaction.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have a number of effects on the brain, including the release of serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in the regulation of mood, emotion, and cognition.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-2-4-13(5-3-12)9-17(19)18-10-14-6-7-15-16(8-14)21-11-20-15/h2-8H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXWTNIEJGDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)


![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)

![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)


![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)